3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one
Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 206.24 g/mol. The structure includes a pyrazole ring and an azetidine moiety, which are key components influencing its biological activity.
Anticancer Activity
Research indicates that compounds containing pyrazole and azetidine structures exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that modifications on the pyrazole ring could enhance antiproliferative activity by optimizing interactions with target proteins involved in cancer progression .
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been documented extensively. In particular, compounds with similar structural features have been tested against Gram-positive and Gram-negative bacteria, showing promising results. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Inflammation-related conditions have also been targeted by pyrazole derivatives. The anti-inflammatory activity can be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that our compound may also exhibit similar properties, making it a candidate for further investigation in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Structural Feature | Effect on Activity |
---|---|
Pyrazole Substitution | Enhances anticancer activity through better binding to target proteins |
Azetidine Ring | Contributes to overall stability and solubility |
Hydroxyl Group | Potentially increases hydrogen bonding interactions with biological targets |
Case Study 1: Anticancer Efficacy
In a recent study, a series of pyrazole derivatives were synthesized and tested against human cancer cell lines (e.g., MCF-7, HeLa). The results indicated that compounds with similar azetidine substitutions demonstrated IC50 values below that of standard chemotherapeutics like doxorubicin, highlighting the potential of our compound in cancer therapy .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 31.25 µg/mL, showcasing their effectiveness in inhibiting bacterial growth .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-5-9(2)14(12-8)4-3-11(16)13-6-10(15)7-13/h5,10,15H,3-4,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHLCWUHRXTEGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CC(C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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